molecular formula C6H5NS B009494 4-Ethynyl-2-methylthiazole CAS No. 107263-89-8

4-Ethynyl-2-methylthiazole

Cat. No.: B009494
CAS No.: 107263-89-8
M. Wt: 123.18 g/mol
InChI Key: FYWOKPLZXCNQSZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethynyl group at the fourth position and a methyl group at the second position distinguishes this compound from other thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, often incorporating catalysts to enhance reaction efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiazoles.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

4-Ethynyl-2-methylthiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methylthiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with microbial DNA replication .

Comparison with Similar Compounds

  • 2-Ethyl-4-methylthiazole
  • 4-Methylthiazole
  • 2-Methylthiazole

Comparison: 4-Ethynyl-2-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethynyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWOKPLZXCNQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469559
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107263-89-8
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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